![molecular formula C2AlCl7 B14505524 Chloro[bis(trichloromethyl)]alumane CAS No. 64530-58-1](/img/structure/B14505524.png)
Chloro[bis(trichloromethyl)]alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[bis(trichloromethyl)]alumane is a chemical compound with the molecular formula C_2Cl_6Al It is known for its unique structure, which includes an aluminum atom bonded to a chlorine atom and two trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro[bis(trichloromethyl)]alumane can be synthesized through the reaction of aluminum trichloride with trichloromethyl compounds under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of aluminum compounds in the presence of trichloromethyl sources. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro[bis(trichloromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aluminum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: New organoaluminum compounds with varied functional groups.
Oxidation Products: Oxidized aluminum species.
Reduction Products: Reduced forms of the original compound, potentially leading to the formation of aluminum hydrides.
Applications De Recherche Scientifique
Chloro[bis(trichloromethyl)]alumane has several applications in scientific research:
Materials Science: Employed in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in the development of new pharmaceuticals and as a catalyst in biochemical reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of chloro[bis(trichloromethyl)]alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Bis(trichloromethyl)carbonate: Another compound containing trichloromethyl groups, used as a chlorinating agent.
Trichloromethylsilane: A silicon-based compound with similar reactivity.
Trichloromethylbenzene: An aromatic compound with trichloromethyl substituents.
Uniqueness: Chloro[bis(trichloromethyl)]alumane is unique due to the presence of an aluminum center, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. Its ability to act as a Lewis acid and participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
64530-58-1 |
|---|---|
Formule moléculaire |
C2AlCl7 |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
chloro-bis(trichloromethyl)alumane |
InChI |
InChI=1S/2CCl3.Al.ClH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
Clé InChI |
DUUGTUMLTYNNNJ-UHFFFAOYSA-M |
SMILES canonique |
C([Al](C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)


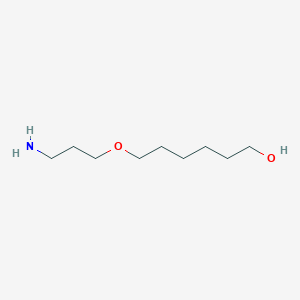
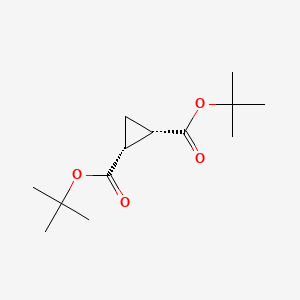
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
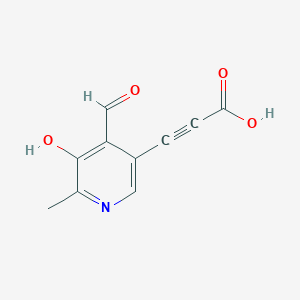

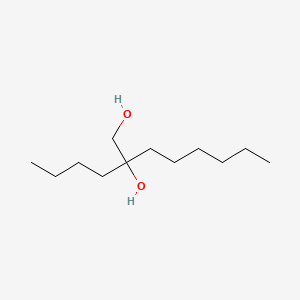

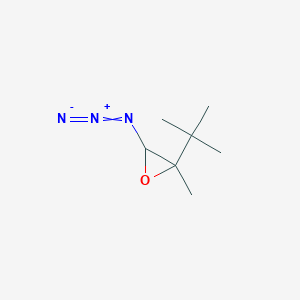
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
